molecular formula C22H26N6O B2531407 4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380058-38-6

4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2531407
CAS No.: 2380058-38-6
M. Wt: 390.491
InChI Key: CATLUHRHEOBNGJ-UHFFFAOYSA-N
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Description

4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a phenyl group and a methoxy group linked to a piperidine ring, which is further connected to a pyrrolo[2,1-c][1,2,4]triazole moiety

Preparation Methods

The synthesis of 4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic synthesis techniques. The synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination or other cyclization methods.

    Attachment of the Pyrrolo[2,1-c][1,2,4]triazole Moiety: This can be achieved through cycloaddition reactions involving azides and alkynes.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or copper.

Scientific Research Applications

4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-phenyl-6-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrimidine include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-2-5-18(6-3-1)19-13-22(24-16-23-19)29-15-17-8-11-27(12-9-17)14-21-26-25-20-7-4-10-28(20)21/h1-3,5-6,13,16-17H,4,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLUHRHEOBNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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